Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
Overview
Description
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is a chemical compound with the CAS Number: 318-35-4. Its molecular weight is 235.21 and its IUPAC name is ethyl 6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate .
Synthesis Analysis
The synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate involves several steps. One method involves heating the compound with polyphosphoric acid (PPA) and phosphorousoxychloride (POCl3) at 75°C for 8 hours . Another method involves heating the compound in a diphenyl ether-biphenyl eutectic at 220°C for 1.5 hours .Molecular Structure Analysis
The InChI code for Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is 1S/C12H10FNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is a solid at room temperature. It has a molar refractivity of 59.81 and a topological polar surface area (TPSA) of 59.42 Ų . It has a Log Po/w (iLOGP) of 2.54 .Scientific Research Applications
Pharmaceutical Research
This compound is utilized in the synthesis of various pharmaceuticals due to its quinoline structure, which is a common scaffold in medicinal chemistry. It has potential applications in developing drugs for treating bacterial infections, as quinolines are known for their antibacterial properties .
Material Science
In material science, Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate can be used to create novel organic compounds with specific optical properties. These materials could be applied in the development of organic light-emitting diodes (OLEDs) or as part of sensory devices .
Chemical Synthesis
The compound serves as a building block in chemical synthesis, particularly in the construction of complex molecules. Its reactive carboxylate group allows for further functionalization, making it a versatile reagent in organic synthesis .
Chromatography
Due to its unique structure, this compound can be used as a standard in chromatographic methods to help identify and quantify similar compounds in mixtures, enhancing the accuracy of analytical techniques .
Analytical Chemistry
In analytical chemistry, Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate can be employed in the calibration of instruments. It can also be used to study reaction mechanisms and kinetics due to its well-defined structure and reactivity .
Anticancer Research
Research into anticancer drug development may benefit from this compound. Quinolines have shown promise in inhibiting cancer cell growth, and modifications to the core structure, such as the addition of a fluorine atom, can enhance these properties .
Agricultural Chemistry
The compound’s potential as a precursor for agrochemicals is being explored. It could lead to the creation of new pesticides or herbicides, contributing to more effective crop protection strategies .
Environmental Science
In environmental science, Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate could be used to study the degradation of similar organic compounds in the environment, aiding in the assessment of their ecological impact .
Safety and Hazards
properties
IUPAC Name |
ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPRCADPRULVTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351825 | |
Record name | ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
71083-00-6, 318-35-4 | |
Record name | Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71083-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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